Methyl heptanoate-6,6,7,7,7-D5 Methyl heptanoate-6,6,7,7,7-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18541539
InChI: InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 149.24 g/mol

Methyl heptanoate-6,6,7,7,7-D5

CAS No.:

Cat. No.: VC18541539

Molecular Formula: C8H16O2

Molecular Weight: 149.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl heptanoate-6,6,7,7,7-D5 -

Specification

Molecular Formula C8H16O2
Molecular Weight 149.24 g/mol
IUPAC Name methyl 6,6,7,7,7-pentadeuterioheptanoate
Standard InChI InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2
Standard InChI Key XNCNNDVCAUWAIT-WNWXXORZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC
Canonical SMILES CCCCCCC(=O)OC

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

Methyl heptanoate-6,6,7,7,7-D5 retains the core structure of its non-deuterated counterpart, methyl heptanoate (C8H16O2\text{C}_8\text{H}_{16}\text{O}_2), but incorporates five deuterium atoms at specific positions. The IUPAC name, methyl 6,6,7,7,7-pentadeuterioheptanoate, reflects this substitution pattern . Key structural identifiers include:

  • SMILES Notation: [2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC

  • InChI Key: XNCNNDVCAUWAIT-WNWXXORZSA-N\text{XNCNNDVCAUWAIT-WNWXXORZSA-N}

The deuteration occurs exclusively on the terminal methyl group and adjacent carbons, minimizing isotopic interference with the ester functional group (COOCH3-\text{COOCH}_3), which remains unaltered. This selective labeling ensures compatibility with fragmentation patterns in MS, where the deuterated moiety provides distinct mass shifts for accurate quantification .

Physicochemical Properties

Deuteration subtly alters physical properties compared to non-deuterated methyl heptanoate:

PropertyMethyl Heptanoate-6,6,7,7,7-D5Methyl Heptanoate (Non-Deuterated)
Molecular Weight (g/mol)149.24144.21
Boiling Point (°C)~173–175~173–175
Density (g/cm³)~0.88~0.88

The minimal differences in boiling point and density underscore that deuterium’s isotopic effect primarily manifests in analytical contexts rather than bulk physical behavior .

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl heptanoate-6,6,7,7,7-D5 involves two sequential steps: esterification and deuteration.

  • Esterification: Heptanoic acid reacts with methanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield methyl heptanoate:

    CH3(CH2)5COOH+CH3OHH+CH3(CH2)5COOCH3+H2O\text{CH}_3(\text{CH}_2)_5\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_5\text{COOCH}_3 + \text{H}_2\text{O}

    This step typically achieves >95% conversion under reflux conditions .

  • Deuteration: The non-deuterated ester undergoes hydrogen-deuterium exchange at the 6th and 7th carbons using deuterated reagents (e.g., D2O\text{D}_2\text{O}) in the presence of transition metal catalysts like palladium or platinum . Isotopic purity (>99 atom % D) is achieved through iterative purification via fractional distillation or preparative chromatography .

Quality Control

Suppliers such as LGC Standards enforce stringent specifications:

  • Chemical Purity: ≥98% (verified by gas chromatography)

  • Isotopic Purity: ≥99 atom % D (confirmed by MS and 2H^2\text{H}-NMR)

These metrics ensure reliability in quantitative applications, where even minor impurities could skew results .

Analytical Applications

Mass Spectrometry

In MS-based workflows, methyl heptanoate-6,6,7,7,7-D5 serves as an internal standard to correct for matrix effects and instrument variability. For example, in food flavor analysis, it co-elutes with non-deuterated methyl heptanoate but produces a distinct mass-to-charge (m/zm/z) signal (e.g., m/zm/z 149 vs. 144) . This mass shift enables precise quantification via isotopic dilution, with reported accuracies of ±2% in complex matrices like wine and dairy products .

Nuclear Magnetic Resonance Spectroscopy

In 2H^2\text{H}-NMR, the compound’s deuterium atoms provide a non-invasive probe for studying lipid metabolism. For instance, its incorporation into cell membranes can track phospholipid turnover rates without perturbing native biochemical pathways .

Comparative Analysis with Non-Deuterated Methyl Heptanoate

While structurally analogous, the deuterated variant exhibits key functional differences:

AspectMethyl Heptanoate-6,6,7,7,7-D5Methyl Heptanoate
Quantitative UseInternal standard in MS/NMRAnalyte
Metabolic FateAltered kinetics in vivo Standard metabolism
Cost~10× higher Low

These distinctions underscore its specialized role in modern analytical workflows .

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